N1-(2-chlorophenyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide
Description
N1-(2-chlorophenyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide is a substituted oxalamide derivative characterized by a 2-chlorophenyl group at the N1 position and a 3-cyclopropyl-3-hydroxypropyl chain at the N2 position. The oxalamide scaffold (N,N'-disubstituted oxalic acid diamide) is a versatile pharmacophore known for its adaptability in medicinal chemistry and material science.
Properties
IUPAC Name |
N'-(2-chlorophenyl)-N-(3-cyclopropyl-3-hydroxypropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c15-10-3-1-2-4-11(10)17-14(20)13(19)16-8-7-12(18)9-5-6-9/h1-4,9,12,18H,5-8H2,(H,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSVYLKFQWXEME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)C(=O)NC2=CC=CC=C2Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-chlorophenyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-chloroaniline with oxalyl chloride to form N-(2-chlorophenyl)oxalamide.
Addition of the Cyclopropyl-Hydroxypropyl Group: The intermediate is then reacted with 3-cyclopropyl-3-hydroxypropylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(2-chlorophenyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N1-(2-chlorophenyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(2-chlorophenyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Features and Substituent Effects
The table below compares the target compound with key analogues from literature:
Key Observations:
- N1 Substituents : The 2-chlorophenyl group in the target compound contrasts with electron-donating groups (e.g., dimethoxy in ) and electron-withdrawing groups (e.g., trifluoromethyl in ). Chlorine’s moderate electronegativity balances lipophilicity and aromatic interactions.
- N2 Substituents : The 3-cyclopropyl-3-hydroxypropyl chain is distinct from benzyloxy (), pyridylethyl (), or piperazinylpropyl () groups. The cyclopropane ring introduces steric constraints, while the hydroxyl group may enhance solubility and metabolic conjugation.
Metabolic and Toxicological Profiles
- Metabolism : Oxalamides undergo hydrolysis, oxidation, and glucuronidation. The hydroxyl group in the target compound may facilitate Phase II conjugation, similar to flavoring agents in . Adamantyl derivatives () resist oxidation due to their saturated carbon framework.
- Toxicity: Flavoring analogues like N1-(2,4-dimethoxyphenyl)-N2-(pyridin-2-ylethyl)oxalamide have NOEL values of 100 mg/kg/day, suggesting low acute toxicity . The target compound’s cyclopropane moiety could alter metabolic clearance, necessitating dedicated toxicological studies.
Biological Activity
N1-(2-chlorophenyl)-N2-(3-cyclopropyl-3-hydroxypropyl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C15H19ClN2O3
- Molecular Weight : 306.78 g/mol
The compound features a chlorophenyl group and a cyclopropyl-hydroxypropyl moiety attached to an oxalamide backbone, which is crucial for its biological interactions.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Oxalamide Backbone : The oxalamide core can be synthesized by reacting oxalyl chloride with an appropriate amine.
- Introduction of the 2-Chlorobenzyl Group : This is achieved through nucleophilic substitution of a chlorobenzyl derivative with the oxalamide core.
- Addition of the Cyclopropyl-Hydroxypropyl Group : This step involves reacting the intermediate compound with a cyclopropyl-containing reagent under controlled conditions.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study demonstrated that derivatives with similar structures showed potent inhibitory effects on various human tumor cell lines, including HL-60 and BGC-823, with EC50 values ranging from 2.12 to 3.96 µg/mL .
The biological activity of this compound may involve the modulation of specific cellular pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, enhancing their efficacy as anticancer agents.
Study on Antitumor Efficacy
A recent study evaluated the antitumor efficacy of this compound in vivo. Mice bearing xenograft tumors were treated with varying doses of the compound. Results indicated a dose-dependent reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent in oncology.
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data indicate favorable pharmacokinetic profiles, with moderate bioavailability and low toxicity in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
